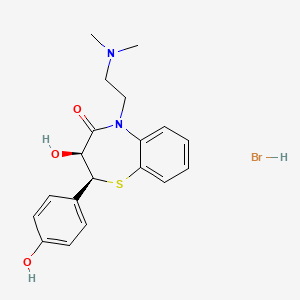

Deacetyl-O-demethyl Diltiazem Hydrobromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Diltiazem is a calcium channel blocker extensively metabolized in the liver and other tissues, leading to various metabolites, including deacetyldiltiazem and demethyldiltiazem. These metabolites, produced through demethylation and deacetylation, retain a certain degree of pharmacological activity (Fraile et al., 1996).

Synthesis Analysis

Diltiazem undergoes extensive metabolism, yielding several metabolites. Deacetylation and demethylation are primary metabolic pathways, with the liver playing a significant role in these processes. Specific enzymes, like cytochrome P450 2D6 and 3A4, are involved in diltiazem demethylation, whereas deacetylation occurs in various tissues, including the liver and intestines (Kurokawa et al., 2015).

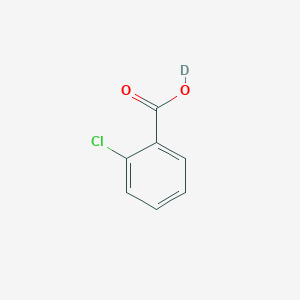

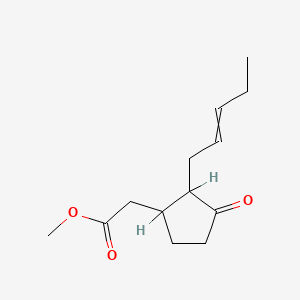

Molecular Structure Analysis

Diltiazem's structure enables its interaction with calcium channels, and modifications through metabolism, such as deacetylation, affect its solubility and pharmacological properties. The crystal structure analysis of diltiazem and its metabolites could provide insights into their molecular interactions and functional implications (Stepanovs et al., 2016).

Chemical Reactions and Properties

The metabolism of diltiazem, including deacetylation and demethylation, is catalyzed by specific enzymes, leading to the formation of metabolites with different chemical properties and activities. These reactions are influenced by various factors, including species differences and enzymatic specificity (Jones et al., 1999).

Physical Properties Analysis

Metabolites of diltiazem, such as deacetyldiltiazem, exhibit different physical properties from the parent compound, including solubility and stability. These properties can significantly influence their pharmacokinetic and pharmacodynamic profiles, affecting their therapeutic efficacy and safety (Sousa et al., 2005).

Chemical Properties Analysis

The chemical properties of diltiazem and its metabolites, including acidity, basicity, and reactivity, are crucial for their biological activities. Understanding these properties is essential for predicting their interactions with biological targets and their metabolism and elimination pathways (Sugihara et al., 1984).

Propriétés

IUPAC Name |

(2S,3S)-5-[2-(dimethylamino)ethyl]-3-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3S.BrH/c1-20(2)11-12-21-15-5-3-4-6-16(15)25-18(17(23)19(21)24)13-7-9-14(22)10-8-13;/h3-10,17-18,22-23H,11-12H2,1-2H3;1H/t17-,18+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGYNULFQEQFAFZ-URBRKQAFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C2=CC=CC=C2SC(C(C1=O)O)C3=CC=C(C=C3)O.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCN1C2=CC=CC=C2S[C@H]([C@H](C1=O)O)C3=CC=C(C=C3)O.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23BrN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Deacetyl-O-demethyl Diltiazem Hydrobromide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[[4-Benzyloxy-3-methoxyphenyl]methylene]butanedioic Acid Ethyl Ester](/img/no-structure.png)

![4-Chloro-3-[4-[4-(dimethylamino)benzylidene]-3-methyl-5-oxo-2-pyrazolin-1-yl]benzenesulfonic acid Triethylammonium salt](/img/structure/B1147278.png)

![1-Cyclopropyl-6-fluoro-8-methoxy-7-(octahydro-6h-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B1147281.png)